3'-Acetyl-3,5-diiodothyronine
Description
Structure
3D Structure
Properties
CAS No. |
93800-43-2 |
|---|---|
Molecular Formula |
C17H15I2NO5 |
Molecular Weight |
567.11 g/mol |
IUPAC Name |
(2S)-3-[4-(3-acetyl-4-hydroxyphenoxy)-3,5-diiodophenyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c1-8(21)11-7-10(2-3-15(11)22)25-16-12(18)4-9(5-13(16)19)6-14(20)17(23)24/h2-5,7,14,22H,6,20H2,1H3,(H,23,24)/t14-/m0/s1 |
InChI Key |
SQPUZZAEFDULPR-AWEZNQCLSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)O |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)O |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)O |
Other CAS No. |
93800-43-2 |
Synonyms |
3'-Ac-T2 3'-acetyl-3,5-diiodo-L-thyronine 3'-acetyl-3,5-diiodothyronine |
Origin of Product |
United States |
Synthetic Pathways and Structural Characterization of 3 Acetyl 3,5 Diiodothyronine
Chemical Synthesis of 3'-Acetyl-3,5-diiodothyronine
The chemical synthesis of this compound involves the modification of the parent molecule, 3,5-diiodo-L-thyronine. The primary goal is the selective introduction of an acetyl group at the 3'-position of the outer phenolic ring.
Specific Reaction Mechanisms and Precursors
The synthesis of 3'-substituted 3,5-diiodo-L-thyronines, including acetyl derivatives, can be achieved through various established methods. A key precursor for these syntheses is 3,5-diiodo-L-thyronine (T2). One versatile approach involves the manipulation of a 3'-formyl intermediate. nih.gov
A plausible synthetic route would be a Friedel-Crafts acylation of a suitably protected 3,5-diiodo-L-thyronine derivative. The amino and carboxyl groups of the alanine (B10760859) side chain would first need to be protected to prevent unwanted side reactions. For instance, the amino group can be protected as an N-acetyl or a tert-butoxycarbonyl (Boc) derivative, and the carboxyl group can be protected as a methyl or ethyl ester.
The core of the synthesis would then involve the acetylation of the phenolic ring. A common method for such a transformation is the Fries rearrangement of an O-acylated phenol. In this case, the 4'-hydroxyl group of the protected 3,5-diiodo-L-thyronine would be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The resulting 4'-acetoxy derivative would then be subjected to a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to migrate the acetyl group to the 3'-position of the aromatic ring.
Alternatively, a direct Friedel-Crafts acylation at the 3'-position could be attempted, though this might be complicated by the directing effects of the existing substituents on the phenolic ring.
Following the successful introduction of the acetyl group, the protecting groups on the alanine side chain would be removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and N-acetyl groups, or acid treatment for the Boc group) to yield the final product, this compound.
Derivatization Strategies for Iodothyronine Analogues
The synthesis of this compound is an example of a broader strategy of derivatization of iodothyronine analogues to explore structure-activity relationships. The modification of the 3'-position of the outer ring has been a particular focus of research. The introduction of various substituents at this position can significantly influence the molecule's conformation and its interaction with thyroid hormone receptors. nih.gov
For instance, the synthesis of a range of 3'-acyl derivatives allows for the investigation of the impact of the size and electronic properties of the acyl group on biological activity. These derivatization strategies often rely on the protection of the reactive functional groups on the alanine side chain, followed by electrophilic aromatic substitution on the outer phenolic ring. The choice of protecting groups and reaction conditions is crucial to ensure the selective modification of the desired position.
Spectroscopic and Chromatographic Analysis for Compound Identification and Purity Assessment
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the alanine side-chain protons, and the newly introduced acetyl group. The protons on the inner, di-iodinated ring would appear as a singlet, while the protons on the outer, acetyl-substituted ring would exhibit a more complex splitting pattern (likely an AMX or ABC system). The methyl protons of the acetyl group would appear as a distinct singlet, typically in the range of 2.0-2.5 ppm.
¹³C NMR: The ¹³C NMR spectrum would provide evidence for the presence of all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the acetyl group (typically around 190-200 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the various aromatic and aliphatic carbons. The chemical shifts of the carbons in the outer ring would be significantly affected by the introduction of the acetyl group compared to the parent 3,5-diiodothyronine (B1216456).
| Expected ¹H NMR Chemical Shifts (δ ppm) | Expected ¹³C NMR Chemical Shifts (δ ppm) |
| Aromatic Protons (Inner Ring) | Carbonyl Carbon (Acetyl) |
| Aromatic Protons (Outer Ring) | Aromatic Carbons (Iodinated) |
| Alanine Side-Chain Protons (α-H, β-CH₂) | Aromatic Carbons (Oxygenated) |
| Acetyl Protons (-CH₃) | Alanine Side-Chain Carbons (α-C, β-C, COOH) |
| Hydroxyl and Amine Protons | Acetyl Carbon (-CH₃) |
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern in MS/MS experiments would be expected to show losses of the acetyl group, the alanine side chain, and iodine atoms, which would be characteristic of the molecule's structure. For the related compound 3,5-diiodothyronine, prominent fragments in tandem mass spectrometry (MS/MS) are observed at m/z 352.9, 381.8, and 479.9 from a precursor ion of m/z 525.9. frontiersin.org The introduction of an acetyl group would shift the precursor mass and lead to additional characteristic fragmentation pathways.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable. The purity of the compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time would be a characteristic property of the compound under the specific chromatographic conditions. For related diiodothyronines, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been effectively used for their analysis and quantification. researchgate.netnih.gov
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment | Characteristic signals for aromatic, alanine, and acetyl protons. |
| ¹³C NMR | Structural elucidation and confirmation of carbon skeleton | Signals corresponding to all carbons, including the acetyl carbonyl and methyl groups. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | Molecular ion peak corresponding to the calculated mass of C₁₇H₁₅I₂NO₅ and characteristic fragment ions. |
| HPLC | Purity assessment and quantification | A single major peak indicating high purity, with a characteristic retention time. |
Biosynthesis, Metabolism, and Catabolism of 3 Acetyl 3,5 Diiodothyronine
Proposed Endogenous Formation Pathways
The endogenous synthesis of 3'-Acetyl-3,5-diiodothyronine is thought to primarily proceed through the acetylation of its precursor, 3,5-diiodothyronine (B1216456) (T2). The formation of T2 itself is a crucial step, arising from the metabolism of triiodothyronine (T3).
The conversion of T3 to 3,5-diiodothyronine is catalyzed by deiodinase enzymes. frontiersin.orgmdpi.com Specifically, the type 1 (D1) and type 3 (D3) deiodinases are capable of removing the iodine atom from the 5' position of the outer ring of T3, yielding 3,5-diiodothyronine. frontiersin.org While the direct conversion of T3 to T2 in vitro has not been definitively demonstrated, indirect evidence from in vivo studies strongly suggests this deiodination pathway. frontiersin.org The serum concentrations of 3,5-T2 have been measured in healthy individuals, indicating its status as an endogenous metabolite. frontiersin.org
Once 3,5-diiodothyronine is formed, it is proposed to undergo acetylation at the 3'-hydroxyl group of its outer ring to form this compound. This biochemical transformation introduces an acetyl group, which can significantly alter the molecule's properties and interactions with biological targets. One study has reported the chemical synthesis of 3'-acetyl-3,5-diiodo-L-thyronine to investigate its thyromimetic activity. nih.gov
Enzymatic Acetylation and Deacetylation Processes of Iodothyronines
The acetylation of iodothyronines is a key metabolic step that can modulate their activity. This process is catalyzed by a class of enzymes known as acetyltransferases, which transfer an acetyl group from a donor molecule, typically acetyl-CoA, to a substrate. nih.gov While the specific acetyltransferase responsible for the formation of this compound has not been identified, it is plausible that an enzyme with specificity for the phenolic hydroxyl group of iodothyronines is involved.
Conversely, the removal of the acetyl group, or deacetylation, is carried out by deacetylases. This enzymatic reaction would convert this compound back to 3,5-diiodothyronine. This reversible modification is a common regulatory mechanism for various biological molecules. nih.gov The in vivo thyromimetic activity of this compound, despite its low affinity for thyroid hormone receptors in vitro, may be attributable to its conversion to the more active 3,5-diiodothyronine via deacetylation. nih.gov
Metabolic Transformations and Degradation Routes of this compound
The metabolic fate of this compound is likely to involve several transformation and degradation pathways common to other iodothyronines, in addition to deacetylation.
Deacetylation: As mentioned, the primary metabolic transformation of this compound may be its deacetylation to yield 3,5-diiodothyronine. This would release a biologically active molecule, potentially explaining the observed in vivo effects of the acetylated compound. nih.gov
Deiodination: The thyronine core of this compound could be a substrate for deiodinase enzymes. These enzymes catalyze the removal of iodine atoms from the inner and outer rings of iodothyronines, leading to the formation of metabolites with altered biological activity. nih.gov Further deiodination of the 3,5-diiodothyronine structure would lead to monoiodothyronines and ultimately the iodine-free thyronine.
Conjugation: Like other thyroid hormones, this compound or its metabolites could undergo conjugation reactions, such as sulfation and glucuronidation. nih.govresearchgate.net These processes, occurring primarily in the liver, increase the water solubility of the compounds, facilitating their excretion in bile and urine. nih.govresearchgate.net
Ether Bond Cleavage: The ether bond linking the two phenyl rings of the thyronine structure can be cleaved, representing an irreversible degradation pathway for iodothyronines. researchgate.net
Transport Mechanisms of this compound across Biological Membranes
The entry of thyroid hormones and their metabolites into cells is a critical step for their biological activity and is mediated by specific transporter proteins. nih.gov Although the specific transporters for this compound have not been elucidated, it is highly probable that it utilizes the same transport systems as other iodothyronines due to its structural similarity.
Several families of transporters are known to be involved in thyroid hormone transport, including the monocarboxylate transporters (MCTs) and the organic anion transporting polypeptides (OATPs). nih.govnih.gov
| Transporter Family | Key Members | Known Iodothyronine Substrates |
| Monocarboxylate Transporters (MCTs) | MCT8 (SLC16A2), MCT10 (SLC16A10) | T4, T3, rT3, T2 nih.gov |
| Organic Anion Transporting Polypeptides (OATPs) | OATP1C1, OATP1A2, OATP1B1, OATP1B3 | T4, T3, rT3 nih.govnih.gov |
MCT8 is a highly specific and active transporter of thyroid hormones. nih.gov Mutations in the gene encoding MCT8 lead to Allan-Herndon-Dudley syndrome, a condition characterized by severe neurological impairment and abnormal serum thyroid hormone levels. rarediseases.org OATPs are multispecific transporters that, in addition to thyroid hormones, transport a wide range of endogenous and exogenous compounds. nih.gov Given that MCT8 is known to transport diiodothyronines (T2), it is a strong candidate for the transport of this compound. nih.gov The lipophilic nature of the acetyl group may also influence the affinity of this compound for these transporters.
Molecular and Cellular Mechanisms of Action of 3 Acetyl 3,5 Diiodothyronine
Interactions with Thyroid Hormone Receptors
The biological activity of thyroid hormone analogues is intimately linked to their interaction with nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors regulating gene expression. wikipedia.org The case of 3'-Acetyl-3,5-diiodothyronine presents a unique paradigm in the study of these interactions, characterized by a significant divergence between its receptor binding affinity as measured in laboratory settings and its observed biological potency. nih.gov
Nuclear Thyroid Hormone Receptor Binding Affinity and Specificity
In vitro studies utilizing isolated rat hepatic nuclei have demonstrated that this compound has a markedly low affinity for the nuclear T3 receptor. nih.gov Its binding affinity is approximately 0.5% of that of 3,5,3'-triiodo-L-thyronine (T3), the most potent endogenous thyroid hormone. nih.gov This suggests that, based on direct receptor binding assays alone, this compound would be expected to be a very weak thyromimetic agent. nih.gov
Table 1: Relative Binding Affinity for Nuclear T3 Receptors
| Compound | Relative Binding Affinity (%) |
| 3,5,3'-Triiodo-L-thyronine (T3) | 100% |
| This compound | 0.5% nih.gov |
Structure-Activity Relationships Governing Receptor-Ligand Interactions
The structural features of thyroid hormones are critical determinants of their ability to bind to TRs. A key interaction involves the 4'-phenolic hydroxyl group, which is thought to form a crucial hydrogen bond with the receptor. nih.gov The specific orientation of this bond is important for stable receptor-ligand complex formation. nih.gov
In the case of this compound, the presence of the acetyl group at the 3'-position creates a strong intramolecular hydrogen bond with the adjacent 4'-hydroxyl group. nih.gov This internal hydrogen bond effectively prevents the 4'-hydroxyl group from forming the necessary intermolecular hydrogen bond with the thyroid hormone receptor. nih.gov This structural constraint is the primary reason for the compound's observed low binding affinity in in vitro assays. nih.gov
Discrepancies Between In Vitro Receptor Affinity and In Vivo Occupancy
A significant and intriguing discrepancy exists between the low in vitro receptor affinity of this compound and its potent thyromimetic activity in vivo. nih.gov While its binding affinity is only 0.5% that of T3, its biological activity, assessed by its ability to induce hepatic glycerol-3-phosphate dehydrogenase and increase the oxygen consumption of liver slices, is roughly equal to that of T3. nih.gov
This paradox was clarified by studies showing that the in vivo occupancy of hepatic nuclear receptors by this compound was approximately 100 times greater than what would be predicted from its in vitro binding affinity. nih.gov The precise mechanisms underlying this dramatic difference between in vivo and in vitro nuclear binding remain to be fully elucidated. nih.gov
Non-Genomic Actions of this compound
Beyond the classical genomic pathway involving nuclear receptors, some thyroid hormone metabolites can exert rapid, non-genomic effects by interacting with cellular components outside the nucleus, such as mitochondria and plasma membrane receptors. nih.govmdpi.com While the parent compound, 3,5-diiodothyronine (B1216456) (T2), is known to have significant non-genomic actions, particularly targeting mitochondria, specific research detailing such actions for its 3'-acetyl derivative is not extensively covered in the available scientific literature. nih.govnih.govresearchgate.net
Mitochondrial Targeting and Functional Modulation
The parent compound 3,5-diiodothyronine (T2) has been shown to be a primary modulator of mitochondrial function, rapidly stimulating respiration and energy expenditure through mechanisms independent of nuclear gene transcription. nih.govmdpi.compagepressjournals.org However, specific studies focusing on whether this compound is also targeted to mitochondria and how it might modulate their function are not detailed in the provided search results.
Plasma Membrane Receptor Interactions
Certain thyroid hormone actions are initiated at the plasma membrane, for instance, through interactions with receptors like integrin αvβ3. nih.govresearchgate.net These interactions can trigger rapid signaling cascades within the cell. mdpi.com There is a lack of specific data in the search results concerning the interaction of this compound with plasma membrane receptors.
Effects on Gene Expression and Transcriptional Regulation
Influence on Sterol Regulatory Element-Binding Proteins (SREBP-1c)
Further research is required to elucidate the specific molecular and cellular mechanisms of this compound.
Modulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Sirtuin 1 (SIRT1) Activity
Scientific investigation into the specific molecular and cellular mechanisms of this compound, particularly concerning its interaction with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Sirtuin 1 (SIRT1), is an emerging field. At present, detailed research findings elucidating the direct modulation of PGC-1α and SIRT1 activity by this compound are not extensively available in the public domain.
However, to provide a relevant framework, it is informative to consider the actions of its closely related parent compound, 3,5-diiodothyronine (3,5-T2). It is crucial to note that the following information pertains to 3,5-T2 and may not be directly extrapolated to this compound, as the addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Studies on 3,5-diiodothyronine have indicated a potential role in modulating the PGC-1α and SIRT1 pathways, which are critical regulators of cellular metabolism and mitochondrial biogenesis.
Influence of 3,5-Diiodothyronine on SIRT1 and PGC-1α:
Research has shown that 3,5-T2 can elicit the deacetylation of hepatic PGC-1α. nih.gov This action is believed to be mediated through the direct induction of SIRT1 activity. nih.gov SIRT1, a NAD+-dependent deacetylase, plays a pivotal role in cellular energy homeostasis. By activating SIRT1, 3,5-T2 can influence the acetylation status and, consequently, the activity of various downstream targets, including PGC-1α.
In some experimental models, administration of 3,5-T2 has been observed to decrease the expression levels of PGC-1α. nih.gov This suggests a complex regulatory relationship that may be context-dependent, varying with the specific tissue and metabolic state.
The table below summarizes key findings related to the effects of 3,5-diiodothyronine on these cellular regulators.
| Compound | Target | Observed Effect in Hepatic Tissue | Reference |
| 3,5-Diiodothyronine | SIRT1 | Direct induction of activity | nih.gov |
| 3,5-Diiodothyronine | PGC-1α | Elicits deacetylation | nih.gov |
| 3,5-Diiodothyronine | PGC-1α | Decreases expression levels | nih.gov |
It is imperative to reiterate that these findings are for the non-acetylated form, 3,5-diiodothyronine. Further research is required to determine if this compound exerts similar, different, or no effects on the PGC-1α and SIRT1 signaling pathways. The acetylation at the 3' position could potentially alter receptor binding, cellular uptake, and metabolic stability, thereby leading to a distinct biological activity profile.
Preclinical Biological Activities and Functional Characterization of 3 Acetyl 3,5 Diiodothyronine
In Vitro Studies on Cellular Models
In vitro research on 3'-Acetyl-3,5-diiodothyronine (3'-Ac-T2) has centered on its activity in liver-derived models, providing insights into its interaction with thyroid hormone receptors and its functional effects on hepatic metabolism.
Effects on Hepatic Cells (e.g., Hepatocytes, HepG2 cells)
Studies on isolated rat hepatic models have been crucial in characterizing the thyromimetic properties of this compound. Research using isolated rat hepatic nuclei showed that 3'-Ac-T2 has a low affinity for the 3,5,3'-triiodo-L-thyronine (T3) nuclear receptor, calculated to be just 0.5% of the affinity of T3 itself. nih.gov
Despite this significantly lower binding affinity, the compound demonstrated potent biological activity in functional assays using rat liver slices. nih.gov Its thyromimetic activity was assessed by its capacity to induce hepatic glycerol-3-phosphate dehydrogenase and to increase the rate of oxygen consumption (qO2). In these assessments, the activity of 3'-Ac-T2 was found to be roughly equivalent to that of T3. nih.gov This suggests a discrepancy between its receptor binding affinity in isolated nuclei and its biological potency at the tissue level. nih.gov
| Parameter | This compound (3'-Ac-T2) | 3,5,3'-triiodo-L-thyronine (T3) | Model System |
|---|---|---|---|
| Relative Affinity for T3-Receptor | 0.5% | 100% | Isolated Rat Hepatic Nuclei |
| Thyromimetic Activity (Enzyme Induction & qO2) | Roughly Equal to T3 | Standard | Rat Liver Slices |
Impact on Lipid Metabolism in Cell Culture Models (e.g., fatty acid oxidation, lipogenesis, cholesterol synthesis)
There is currently no available scientific information from in vitro studies regarding the specific impact of this compound on lipid metabolism pathways such as fatty acid oxidation, lipogenesis, or cholesterol synthesis in cell culture models.
Regulation of Glucose Metabolism in Cell Culture Models
Preclinical data from in vitro studies on the role of this compound in the regulation of glucose metabolism in any cell culture models are not described in the available scientific literature.
Studies on Cardiomyoblasts and Cardiac Cell Function
There are no available research findings from studies investigating the effects of this compound on cardiomyoblasts or cardiac cell function in vitro.
In Vivo Studies in Animal Models
In vivo investigations in animal models have revealed a significant variance between the in vitro and in vivo receptor-binding characteristics of this compound. Following administration in rats, the compound's ability to occupy hepatic T3 receptors was found to be approximately 100 times greater than what would be predicted from its low affinity observed in isolated hepatic nuclei. nih.gov The underlying reason for this pronounced difference between its in vivo and in vitro nuclear binding capacity has not yet been determined. nih.gov
Investigations in Rodent Models (e.g., rats, mice)
Research in rodent models has demonstrated that this compound (3'-Ac-T2) possesses significant thyromimetic activity, comparable to that of Triiodothyronine (T3). nih.gov Studies conducted on rat liver slices have shown that 3'-Ac-T2 increases the rate of oxygen consumption (qO2), a key indicator of metabolic rate. This effect on energy expenditure at the tissue level suggests a potential role for this compound in modulating the basal metabolic rate. nih.gov
An interesting finding from in vivo studies in rats is the high capacity of 3'-Ac-T2 to occupy hepatic T3 receptors, despite its low affinity for these receptors in in vitro settings. nih.gov The in vivo occupancy was observed to be about 100 times greater than what would be predicted from its in vitro affinity, suggesting a complex mechanism of action within the physiological environment that enhances its biological activity. nih.gov
Table 1: Effects of this compound on Energy Expenditure Markers in Rats
| Parameter | Observation | Reference |
|---|---|---|
| Oxygen Consumption (qO2) in Liver Slices | Increased | nih.gov |
| Hepatic Glycerol-3-Phosphate Dehydrogenase Activity | Induced, with potency similar to T3 | nih.gov |
| In Vivo Hepatic T3 Receptor Occupancy | ~100x greater than predicted by in vitro affinity | nih.gov |
Currently, there is a lack of specific research findings on the direct impact of this compound on hepatic lipid accumulation and the prevention or reversion of steatosis in rodent models.
Detailed studies concerning the specific effects of this compound on the modulation of hepatic glucose homeostasis in rodent models are not available in the current scientific literature.
Specific investigations into the influence of this compound on mitochondrial function in the liver and skeletal muscle of rodents have not been reported in the available scientific literature.
Studies in Non-Mammalian Species (e.g., fish models)
There is no available research on the biological activities and functional characterization of this compound in non-mammalian species such as fish models.
Comparative Analysis of Biological Effects with 3,5-Diiodothyronine (B1216456) and Triiodothyronine in Animal Models
The biological activity of this compound has been primarily compared to Triiodothyronine (T3) in rat models. The thyromimetic activity of 3'-Ac-T2, particularly its ability to induce hepatic glycerol-3-phosphate dehydrogenase and increase oxygen consumption in liver slices, is roughly equivalent to that of T3. nih.gov This suggests that despite the acetylation at the 3' position, the compound retains a potent T3-like effect on these metabolic parameters.
A significant point of differentiation lies in the receptor affinity. In vitro, 3'-Ac-T2 exhibits a low affinity for the T3-receptor in isolated rat hepatic nuclei, only 0.5% of that of T3. nih.gov This is in stark contrast to its potent in vivo effects. This discrepancy suggests that the in vivo biological activity of 3'-Ac-T2 may be mediated by mechanisms that are not solely dependent on high-affinity binding to nuclear thyroid hormone receptors, or that the compound may be metabolized to a more active form in the living organism.
In comparison to 3,5-Diiodothyronine (T2), which is generally considered to have lower thyromimetic activity than T3, the potent effects of 3'-Ac-T2 place it closer to T3 in terms of its metabolic influence in the studied parameters. nih.gov While T2 has been shown to increase resting metabolic rate and stimulate mitochondrial activity, the direct comparative potency with 3'-Ac-T2 has not been explicitly quantified in the same studies. nih.govfrontiersin.org T2 is known to exert some of its effects through mechanisms that are independent of nuclear thyroid hormone receptors, which might be a shared characteristic with 3'-Ac-T2 given its low in vitro receptor affinity. pleiades.online
Table 2: Comparative Thyromimetic Activity of this compound, 3,5-Diiodothyronine, and Triiodothyronine in Rodent Models
| Compound | Hepatic Glycerol-3-Phosphate Dehydrogenase Induction | Increased Liver Oxygen Consumption | In Vitro T3 Receptor Affinity | Reference |
|---|---|---|---|---|
| This compound | Potency ≈ T3 | Yes | Low (0.5% of T3) | nih.gov |
| 3,5-Diiodothyronine (T2) | Less potent than T3 | Yes | Lower than T3 | nih.govpleiades.online |
| Triiodothyronine (T3) | High | Yes | High | nih.gov |
Interactions with Endogenous Regulatory Systems
Influence on Iodothyronine Deiodinase Activities (D1, D2, D3)
There is no specific information available in the searched scientific literature regarding the influence of 3'-Acetyl-3,5-diiodothyronine on the activities of iodothyronine deiodinases D1, D2, and D3. These enzymes are crucial for the activation and inactivation of thyroid hormones, but studies detailing how this compound may modulate their function have not been identified.
Cross-talk with Hypothalamic-Pituitary-Thyroid Axis Components in Animal Models
Detailed research findings on the cross-talk between this compound and components of the Hypothalamic-Pituitary-Thyroid (HPT) axis, such as Thyrotropin-releasing hormone (TRH) and Thyroid-stimulating hormone (TSH), in animal models are not available in the reviewed literature. While its potent thyromimetic activity in the liver is established, its systemic effects on the negative feedback mechanisms that govern the HPT axis have not been specifically reported. nih.gov
Modulatory Effects on other Endocrine Pathways
There is a lack of available data from scientific studies concerning the modulatory effects of this compound on other endocrine pathways. Research has primarily focused on its direct thyromimetic action at the liver level, with no specific investigations into its potential interactions with other hormonal systems. nih.gov
Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Acetyl 3,5 Diiodothyronine in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of thyroid hormones and their metabolites due to its high sensitivity, specificity, and accuracy. researchgate.net While specific methods for 3'-Acetyl-3,5-diiodothyronine are not extensively documented, the approaches used for 3,5-T2 and other diiodothyronines provide a strong framework.
A sensitive and specific LC-MS/MS analytical method has been developed for the quantitation of a panel of eleven thyroid hormones and their metabolites in serum, including 3,5-diiodothyronine (B1216456). thermofisher.com This methodology typically involves a simple sample preparation technique such as protein precipitation followed by liquid-liquid extraction. thermofisher.com Chromatographic separation is often achieved using a C18 column with a water:methanol gradient containing an acid modifier like formic acid to ensure good peak shape and retention. thermofisher.comnih.gov
For detection, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is commonly employed. thermofisher.comfrontiersin.org This technique provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. For instance, in the analysis of 3,5-T2, multiple SRM transitions are monitored to ensure accurate identification and quantification. frontiersin.org Given the structural similarity, it is anticipated that this compound would exhibit predictable fragmentation patterns, allowing for the development of specific SRM transitions.
A study focused on developing a reliable assay for 3,5-T2 in human serum highlighted the importance of an optimized pre-analytical sample preparation procedure, including solid-phase extraction, to minimize background noise and matrix effects. researchgate.netfrontiersin.org This approach achieved good accuracy (88–104%) and precision (95–97%) for T2 measurements. researchgate.netfrontiersin.org Such rigorous sample cleanup would be equally critical for the accurate quantification of the low-circulating levels of this compound.
The table below summarizes typical parameters for LC-MS/MS analysis of diiodothyronines, which can be adapted for this compound.
| Parameter | Example Specification | Reference |
| Sample Preparation | Protein precipitation with acetonitrile (B52724), followed by solid-phase extraction or liquid-liquid extraction. | researchgate.netthermofisher.comfrontiersin.org |
| Chromatography | Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 μm column. | thermofisher.com |
| Mobile Phase | Water and methanol/acetonitrile, both containing 0.1% formic or acetic acid. | thermofisher.comnih.govfrontiersin.org |
| Mass Spectrometer | Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer. | thermofisher.com |
| Ionization Mode | Positive and Negative Electrospray (H-ESI) Mode. | thermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM). | frontiersin.org |
Immunoassay Development and Validation (e.g., Chemiluminescence Immunoassay)
Immunoassays, such as radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA), have historically been used for the measurement of thyroid hormones. frontiersin.orgiaea.org These methods offer high throughput and are generally less expensive than mass spectrometry-based assays.
The development of an immunoassay for this compound would involve the production of specific antibodies that can recognize the acetylated structure. This can be challenging due to the small size of the molecule and the need to distinguish it from the more abundant, structurally similar 3,5-T2. Cross-reactivity with other iodothyronines is a significant concern in immunoassay development. endocrine-abstracts.orgnih.gov For example, an early RIA for 3',5'-diiodothyronine showed some cross-reactivity with reverse T3 (rT3) at elevated concentrations. nih.gov
A competitive chemiluminescence immunoassay was developed for 3,5-T2 using a mouse monoclonal antibody. nih.gov This assay was utilized to investigate the physiological link between 3,5-T2 and glucose metabolism in human serum. nih.gov The validation of such an assay is a critical process that involves assessing its sensitivity, specificity, accuracy, and precision.
While immunoassays can be powerful tools, they often have limitations in terms of specificity and can be susceptible to matrix interferences. researchgate.net For novel or low-concentration metabolites like this compound, the development and validation of a highly specific immunoassay would be a considerable undertaking.
The following table outlines the key steps and considerations in the development of a chemiluminescence immunoassay for a small molecule like this compound.
| Step | Description | Key Considerations |
| Antigen Synthesis | Conjugation of this compound to a carrier protein to make it immunogenic. | The site of conjugation is critical to ensure the resulting antibodies recognize the key structural features of the target molecule. |
| Antibody Production | Immunization of animals (e.g., mice, rabbits) and subsequent screening for high-affinity, specific antibodies. | Monoclonal antibodies are generally preferred for their high specificity and consistent performance. nih.gov |
| Assay Development | Optimization of the competitive assay format, including concentrations of antibody, tracer (chemiluminescent-labeled antigen), and sample. | The goal is to achieve a sensitive dose-response curve with a low limit of detection. |
| Validation | Rigorous testing for specificity (cross-reactivity with related compounds), accuracy, precision, and linearity in the intended biological matrix. | Spiking and recovery experiments in the actual research matrix are essential to assess matrix effects. |
Methodological Challenges in Endogenous Iodothyronine Metabolite Quantification
The quantification of endogenous iodothyronine metabolites, including the prospective analysis of this compound, is fraught with methodological challenges. These challenges stem from the inherent properties of the analytes and the complexity of the biological matrices in which they are measured.
One of the primary difficulties is the low circulating concentrations of these metabolites. frontiersin.org For instance, serum concentrations of 3,5-T2 are in the picomolar range. researchgate.netfrontiersin.org This necessitates highly sensitive analytical methods with low limits of quantification. nih.gov
The structural similarity among the various iodothyronines presents a significant challenge for both mass spectrometry and immunoassays. endocrine-abstracts.org Chromatographic separation is essential in LC-MS/MS to distinguish between isomers like 3,5-T2 and 3,3'-T2. frontiersin.org In immunoassays, achieving high specificity and minimizing cross-reactivity is a major hurdle. endocrine-abstracts.org
Matrix effects, where components of the biological sample interfere with the ionization and detection of the analyte, can significantly impact the accuracy of LC-MS/MS measurements. researchgate.netfrontiersin.org Extensive sample purification is often required to mitigate these effects. researchgate.netfrontiersin.orgfrontiersin.org The complexity and variability of the metabolome also introduce significant biological variability, making it challenging to establish reference ranges. mdpi.commdpi.com
Furthermore, the lack of commercially available certified reference materials for many iodothyronine metabolites, likely including this compound, complicates method validation and inter-laboratory comparisons. frontiersin.org
The table below highlights some of the key methodological challenges and potential solutions in the quantification of endogenous iodothyronine metabolites.
| Challenge | Description | Potential Solutions |
| Low Endogenous Concentrations | Analytes are present at very low levels (pM to nM), requiring highly sensitive assays. frontiersin.org | Use of high-sensitivity mass spectrometers; development of high-affinity antibodies for immunoassays. |
| Structural Similarity and Isomers | Difficulty in distinguishing between closely related iodothyronine structures. endocrine-abstracts.org | High-resolution chromatographic separation (e.g., UHPLC) in LC-MS/MS; development of highly specific monoclonal antibodies for immunoassays. endocrine-abstracts.org |
| Matrix Effects | Interference from other components in the biological sample affecting analytical accuracy. researchgate.netfrontiersin.org | Rigorous sample preparation including solid-phase extraction; use of isotopically labeled internal standards in LC-MS/MS. researchgate.netfrontiersin.orgfrontiersin.org |
| Lack of Reference Materials | Absence of certified standards hinders method validation and standardization. frontiersin.org | In-house preparation and characterization of standards; cross-validation with other analytical methods. |
| Biological Variability | Natural variations in metabolite concentrations due to factors like genetics and environment. mdpi.com | Analysis of large cohorts to establish population-based reference intervals; longitudinal studies to assess intra-individual variability. |
Future Research Directions and Translational Perspectives Excluding Clinical Human Trials
Elucidation of Unknown Metabolic Pathways for 3'-Acetyl-3,5-diiodothyronine
A significant gap in the current understanding of 3'-Ac-T2 lies in its metabolic fate. While it is known to be a synthetic compound, its biotransformation pathways in vivo remain largely uncharacterized. A key research question is whether 3'-Ac-T2 is deacetylated in vivo to yield 3,5-diiodothyronine (B1216456) (T2). This is a critical point, as the potent thyromimetic effects observed in vivo despite low in vitro receptor affinity could potentially be explained by its conversion to the more active T2.
Future research should focus on:
In vivo and in vitro metabolic studies: Utilizing radiolabeled 3'-Ac-T2 in animal models and in vitro liver and kidney slice preparations to identify and quantify its metabolites.
Identification of responsible enzymes: Investigating which esterases or other enzymes are responsible for the potential deacetylation of 3'-Ac-T2.
Pharmacokinetic modeling: Developing models to predict the rate and extent of conversion to T2 and other potential metabolites, which would help in interpreting its biological activity.
The elucidation of these metabolic pathways is fundamental to understanding the true mechanism of action of 3'-Ac-T2 and determining whether it acts as a pro-drug for T2 or possesses intrinsic activity.
Identification of Novel Molecular Targets and Binding Sites
The observation that 3'-Ac-T2 exhibits significant thyromimetic activity in vivo, comparable to that of T3, despite having a very low affinity for the nuclear T3 receptor (0.5% of T3's affinity in isolated rat hepatic nuclei), is a central paradox that points towards the existence of novel molecular targets or unconventional binding mechanisms. nih.gov The in vivo receptor occupancy of 3'-Ac-T2 was found to be approximately 100 times greater than predicted from its in vitro affinity, a discrepancy that remains unexplained. nih.gov
Future research directions in this area include:
Affinity chromatography and mass spectrometry: Using tagged 3'-Ac-T2 to pull down and identify binding proteins from various cellular compartments, including mitochondria, cytosol, and plasma membranes.
Photoaffinity labeling: This technique could be employed in different tissues to covalently link 3'-Ac-T2 to its binding partners, allowing for their identification. nih.gov
Exploration of non-genomic pathways: Investigating whether 3'-Ac-T2 interacts with membrane-bound receptors or cytoplasmic proteins to initiate rapid, non-genomic signaling cascades, similar to what has been proposed for T2. nih.gov This could involve examining its effects on pathways such as those involving AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1). nih.govnih.gov
The identification of novel molecular targets for 3'-Ac-T2 could open up new avenues for understanding thyroid hormone action and for the development of more specific therapeutic agents.
Advanced Structural Biology Approaches for Receptor and Enzyme Interactions
A deeper understanding of how 3'-Ac-T2 interacts with its molecular targets at an atomic level is crucial. The presence of the 3'-acetyl group, which forms a strong intramolecular hydrogen bond with the 4'-hydroxyl group, is a key structural feature that distinguishes it from other iodothyronines. nih.gov
Future research should employ:
X-ray crystallography and cryo-electron microscopy: To determine the three-dimensional structure of 3'-Ac-T2 in complex with its binding partners, including any novel receptors or enzymes identified.
Computational modeling and molecular dynamics simulations: To model the interaction of 3'-Ac-T2 with known thyroid hormone receptors and other potential targets. These studies could help to explain the discrepancy between its in vitro and in vivo receptor binding and to predict its binding to other proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy: To study the conformational changes in both the ligand and the receptor upon binding, providing insights into the dynamics of the interaction.
These advanced structural biology techniques will be invaluable in deciphering the molecular basis of 3'-Ac-T2's unique activity profile.
Development of Animal Models for Specific Mechanistic Studies
The initial characterization of 3'-Ac-T2 was performed in rats, where its thyromimetic activity was assessed by measuring the induction of hepatic glycerol-3-phosphate dehydrogenase and the increase in the oxygen consumption of liver slices. nih.gov To further dissect its mechanisms of action, more sophisticated animal models are needed.
Future research could benefit from:
Genetically modified animal models: The use of knockout or knock-in mice for specific thyroid hormone receptors (TRα and TRβ) could help to determine the extent to which the in vivo effects of 3'-Ac-T2 are mediated through these receptors, despite its low in vitro affinity.
Disease models: Evaluating the effects of 3'-Ac-T2 in animal models of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, where T2 has shown some beneficial effects. nih.govplos.org
These specialized animal models will be instrumental in elucidating the tissue-specific and receptor-dependent/-independent actions of 3'-Ac-T2.
Comparative Pharmacodynamics and Pharmacokinetics of Iodothyronine Analogues in Preclinical Settings
A systematic comparison of the pharmacodynamic and pharmacokinetic profiles of 3'-Ac-T2 with other key iodothyronines is essential for understanding its therapeutic potential.
| Compound | Receptor Affinity (in vitro) | Thyromimetic Activity (in vivo) |
| 3,5,3'-Triiodothyronine (T3) | High | High |
| 3,5-Diiodothyronine (T2) | Low | Moderate |
| This compound (3'-Ac-T2) | Very Low (0.5% of T3) | High (roughly equal to T3) nih.gov |
Future preclinical studies should aim to:
Directly compare the effects of 3'-Ac-T2, T2, and T3 on a wide range of physiological parameters, including metabolic rate, lipid metabolism, glucose homeostasis, and cardiac function, in the same animal model and under standardized conditions.
Perform detailed pharmacokinetic studies for 3'-Ac-T2, including its absorption, distribution, metabolism, and excretion (ADME) profile. This would help to explain the high in vivo receptor occupancy.
Investigate tissue-specific accumulation of 3'-Ac-T2 and its potential metabolites to understand its organ-selective effects.
These comparative studies will provide a clearer picture of the relative potency, efficacy, and potential therapeutic window of 3'-Ac-T2.
Potential Preclinical Applications beyond Metabolic Regulation
While the primary focus of research on 3'-Ac-T2 has been on its metabolic effects, its unique properties suggest that it could have potential applications in other areas. The ability to exert thyromimetic effects with potentially reduced direct interaction with nuclear thyroid hormone receptors could be advantageous.
Future preclinical research could explore the potential of 3'-Ac-T2 in:
Neuroprotection: Given the role of thyroid hormones in brain development and function, the effects of 3'-Ac-T2 on neuronal survival and function could be investigated in models of neurodegenerative diseases.
Anti-inflammatory effects: Recent studies have shown that T2 can modulate inflammatory pathways. frontiersin.org It would be valuable to investigate whether 3'-Ac-T2 shares these properties and could be a candidate for treating inflammatory conditions.
Tissue regeneration: The influence of thyroid hormones on cell proliferation and differentiation suggests that 3'-Ac-T2 could be explored for its potential to promote tissue repair and regeneration in various injury models.
Exploring these novel applications could significantly broaden the translational perspectives for this intriguing synthetic iodothyronine.
Q & A
Q. What validated analytical methods are recommended for quantifying 3'-Acetyl-3,5-diiodothyronine in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For thyroid hormone analogs like 3,5-diiodothyronine, electrospray ionization (ESI) in negative ion mode optimizes detection, as iodine substituents enhance ionization efficiency. Method validation should include recovery studies using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects . Hollow fiber liquid-phase microextraction (HF-LPME) can pre-concentrate samples, improving limits of detection (LOD) to sub-nanogram levels .
Q. How does the acetyl group at the 3'-position influence the stability of 3,5-diiodothyronine derivatives?
The 3'-acetyl group reduces oxidative deiodination compared to non-acetylated analogs, as demonstrated in stability studies under physiological pH (7.4). Hydrolysis of the acetyl moiety occurs in hepatic microsomal preparations, necessitating storage at -80°C with protease inhibitors to prevent degradation. Structural confirmation via NMR (e.g., ¹H and ¹³C) should monitor acetyl group integrity during long-term experiments .
Q. What synthetic strategies are employed to introduce iodine at the 3,5-positions of thyronine derivatives?
Iodination typically uses iodine monochloride (ICl) in acetic acid, targeting the ortho positions of the phenolic ring. For 3'-acetyl protection, acetylation precedes iodination to prevent unwanted side reactions. Purification via reversed-phase HPLC (C18 column, methanol/water gradient) isolates the diiodinated product, with purity verified by UV-Vis (λmax ~225 nm for iodinated aromatics) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound analogs?
Discrepancies in thyroid receptor (TR) affinity assays often arise from stereochemical variations or competing hydrolysis of the acetyl group. Use chiral chromatography (e.g., CHIRALPAK® AD-H column) to isolate enantiomers and test their binding kinetics separately. Comparative studies with 3,5-dimethylthyronine (a non-iodinated analog) suggest iodine’s electronegativity modulates TRβ1 selectivity, which should be validated via site-directed mutagenesis .
Q. What experimental designs mitigate confounding variables in functional studies of this compound?
- In vitro: Use CRISPR-edited TRα/TRβ knockout cell lines to isolate receptor-specific effects. Include controls with thyroxine (T4) and triiodothyronine (T3) to benchmark activity.
- In vivo: Administer the compound with propylthiouracil (PTU) to inhibit endogenous thyroid hormone synthesis in animal models, ensuring observed effects are compound-specific .
- Data normalization: Express metabolic activity (e.g., oxygen consumption rate) relative to baseline measurements to account for inter-individual variability .
Q. How do impurities in this compound reference standards impact pharmacokinetic modeling?
Common impurities include deacetylated 3,5-diiodothyronine and tetraiodinated byproducts (e.g., [4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid). Quantify impurities via high-resolution MS (HRMS) and adjust pharmacokinetic models using correction factors. For instance, a 2% impurity level can overestimate hepatic clearance by 15% in compartmental models .
Q. What spectroscopic techniques differentiate this compound from its positional isomers?
- IR spectroscopy: The acetyl carbonyl stretch (C=O) appears at ~1740 cm⁻¹, absent in non-acetylated isomers.
- ¹H NMR: The acetyl methyl group resonates as a singlet at δ 2.1–2.3 ppm, while aromatic protons (3,5-positions) are deshielded to δ 7.8–8.0 ppm due to iodine’s electron-withdrawing effects.
- X-ray crystallography: Resolves iodine positioning (e.g., 3,5 vs. 3',5' substitution) via heavy-atom phasing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
